molecular formula C15H16O5 B4880811 4-[(2-carboxycyclohexyl)carbonyl]benzoic acid

4-[(2-carboxycyclohexyl)carbonyl]benzoic acid

Cat. No.: B4880811
M. Wt: 276.28 g/mol
InChI Key: ANSHSDQNKMUOPJ-UHFFFAOYSA-N
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Description

4-[(2-carboxycyclohexyl)carbonyl]benzoic acid is an organic compound with a complex structure that includes both a benzoic acid moiety and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-carboxycyclohexyl)carbonyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with cyclohexane carboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(2-carboxycyclohexyl)carbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the cyclohexane ring into more oxidized forms, such as cyclohexanone or cyclohexanol.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Various substituents can be introduced into the benzoic acid moiety or the cyclohexane ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

4-[(2-carboxycyclohexyl)carbonyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(2-carboxycyclohexyl)carbonyl]benzoic acid exerts its effects involves interactions with various molecular targets. These interactions can influence metabolic pathways and enzyme activities, leading to changes in cellular functions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with a single carboxyl group attached to a benzene ring.

    Cyclohexane carboxylic acid: Contains a cyclohexane ring with a carboxyl group.

    4-[(2-hydroxyethoxy)carbonyl]benzoic acid: Similar structure but with a hydroxyethoxy group instead of a carboxycyclohexyl group.

Uniqueness

4-[(2-carboxycyclohexyl)carbonyl]benzoic acid is unique due to its combination of a benzoic acid moiety and a cyclohexane ring, which imparts distinct chemical properties and potential applications. This dual structure allows for diverse reactivity and functionality, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

4-(2-carboxycyclohexanecarbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c16-13(9-5-7-10(8-6-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h5-8,11-12H,1-4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSHSDQNKMUOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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